molecular formula C26H28N4O3S2 B12151691 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12151691
M. Wt: 508.7 g/mol
InChI Key: INLZGUNGDMTXRA-PGMHBOJBSA-N
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Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative with three critical structural motifs:

9-Methyl substitution: A small alkyl group that may stabilize the pyrido-pyrimidinone core and influence steric interactions with biological targets.

(Z)-Configured thiazolidinone moiety: A methylidene-bridged thiazolidin-4-one ring with a 1-phenylethyl substituent at position 3 and a thioxo group at position 4. The Z-configuration ensures proper spatial alignment for π-conjugation and target binding .

Properties

Molecular Formula

C26H28N4O3S2

Molecular Weight

508.7 g/mol

IUPAC Name

(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28N4O3S2/c1-4-33-15-9-13-27-22-20(24(31)29-14-8-10-17(2)23(29)28-22)16-21-25(32)30(26(34)35-21)18(3)19-11-6-5-7-12-19/h5-8,10-12,14,16,18,27H,4,9,13,15H2,1-3H3/b21-16-

InChI Key

INLZGUNGDMTXRA-PGMHBOJBSA-N

Isomeric SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Canonical SMILES

CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions

    Formation of Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like ammonium acetate or acetic anhydride.

    Introduction of Thiazolidinone Moiety: The thiazolidinone ring is typically introduced through a condensation reaction involving a thioamide and an α-haloketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms or other leaving groups are present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidinone-containing enzymes. Its structural features make it a potential candidate for investigating protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structural similarity to known bioactive molecules suggests it could be explored for its pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The thiazolidinone moiety is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interact with DNA or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

2-[(2-Hydroxyethyl)amino] Analogue ()

  • Structure : Differs by replacing the 3-ethoxypropyl group with a 2-hydroxyethyl chain.
  • Lower logP value (predicted) may limit blood-brain barrier penetration.

2-[(2-Phenylethyl)amino] Derivative ()

  • Structure : Features a phenylethyl chain instead of ethoxypropyl.
  • Impact :
    • Enhanced aromatic stacking interactions due to the phenyl group, possibly improving binding to hydrophobic enzyme pockets .
    • Higher molecular weight (MW = 547.6 g/mol vs. 533.6 g/mol for the target compound) may affect pharmacokinetics.

Modifications in the Thiazolidinone Ring

3-Pentyl-substituted Thiazolidinone ()

  • Structure : Replaces the 1-phenylethyl group with a pentyl chain.
  • Increased flexibility of the pentyl chain might alter conformational stability.

Core Pyrido-Pyrimidinone Derivatives ()

  • Example : 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ().
  • Impact :
    • Fluorine and methoxy groups enhance electronic effects, improving metabolic stability .
    • The tetrahydropyridinyl substituent introduces basicity, which could influence solubility and ion-channel interactions.

Data Table: Structural and Predicted Properties

Compound Amino Substituent Thiazolidinone Substituent MW (g/mol) logP* Key Features
Target Compound 3-Ethoxypropyl 1-Phenylethyl 533.6 3.8 High lipophilicity, Z-configuration
2-[(2-Hydroxyethyl)amino] Analogue 2-Hydroxyethyl 1-Phenylethyl 505.5 2.2 Increased hydrophilicity
2-[(2-Phenylethyl)amino] Derivative 2-Phenylethyl Pentyl 547.6 4.1 Enhanced aromatic interactions
Compound 3-Fluoro-4-methoxyphenyl N/A 452.4 2.8 Fluorine improves metabolic stability

*logP values estimated using fragment-based methods.

Biological Activity

The compound 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a pyrido[1,2-a]pyrimidin-4-one core structure with various substituents that contribute to its biological activity. The presence of a thiazolidinone moiety is particularly notable, as this structural feature is associated with significant biological effects.

PropertyValue
Molecular FormulaC24H24N4O2S2
Molecular Weight464.6 g/mol
IUPAC Name2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit substantial antimicrobial properties . This specific compound has shown effectiveness against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, outperforming conventional antibiotics in some studies .

Antiviral Properties

The compound's ability to inhibit viral replication has been highlighted in studies focusing on human immunodeficiency virus (HIV) and other pathogens. Its mechanism involves interference with viral enzymes essential for replication, thereby reducing viral load in infected cells.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties , potentially through the inhibition of specific pathways involved in tumor growth. The thiazolidinone moiety has been linked to apoptosis induction in cancer cells, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
  • Receptor Modulation : It may also interact with specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis or immune activation.
  • Docking Studies : Computational docking studies have indicated that the compound can effectively bind to target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its potential efficacy.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Pyrido[1,2-a]pyrimidine Core : This step often requires specific catalysts and reaction conditions to ensure high yield.
  • Introduction of the Thiazolidinone Moiety : This involves cyclization reactions that form the thiazolidinone structure.
  • Final Modifications : Additional functional groups are introduced to enhance biological activity or solubility.

The synthetic routes can vary based on desired yields and purity levels but generally follow established protocols for heterocyclic compounds .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituent modifications:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidinIndole ring; ThiazolidinoneAntimicrobial; AntitumorIndole moiety enhances activity against specific pathogens
3-Ethyl-4-Oxo-2-thioxo-1,3-thiazolidinThiazolidinone core; Ethyl substituentAntibacterialSimpler structure; less diverse substituents
5-Fluoro-Methyl 3-(Indole)Fluorinated indole; ThiazolidinoneAntifungal; AntibacterialFluorine enhances lipophilicity and bioactivity

These comparisons highlight the unique structural features of the target compound that may contribute to its enhanced biological activities.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that derivatives similar to this compound inhibited the growth of resistant bacterial strains by targeting bacterial cell wall synthesis.
  • Antiviral Activity Assessment : Research indicated that the compound reduced HIV replication by inhibiting reverse transcriptase activity.
  • Anticancer Trials : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, suggesting potential for development as an anticancer agent.

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